14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
Overview
Description
MK-2461 is a novel ATP-competitive multitargeted kinase inhibitor that preferentially inhibits the activated c-Met receptor. The receptor tyrosine kinase c-Met is an attractive target for therapeutic blockade in cancer . MK-2461 has shown significant inhibitory activities against fibroblast growth factor receptor, platelet-derived growth factor receptor, and other receptor tyrosine kinases .
Mechanism of Action
Target of Action
MK-2461 is a novel ATP-competitive multitargeted inhibitor . Its primary target is the receptor tyrosine kinase c-Met . The c-Met receptor is an attractive target for therapeutic blockade in cancer due to its role in cell growth, survival, and migration .
Mode of Action
MK-2461 inhibits the in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It effectively suppresses constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met . Interestingly, MK-2461 binds preferentially to activated c-Met, as indicated by BIAcore studies .
Biochemical Pathways
MK-2461 impacts the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways . These pathways are downstream of c-Met and play crucial roles in cell proliferation and survival. By inhibiting these pathways, MK-2461 can suppress tumor growth and proliferation .
Result of Action
In cell culture, MK-2461 inhibits hepatocyte growth factor/c-Met–dependent mitogenesis, migration, cell scatter, and tubulogenesis . In murine xenograft models of c-Met–dependent gastric cancer, MK-2461 effectively suppresses c-Met signaling and tumor growth .
Action Environment
The efficacy of MK-2461 may be influenced by the genomic context of the tumor cells. For instance, seven of ten MK-2461–sensitive tumor cell lines identified from a large panel harbored genomic amplification of MET or FGFR2 . This suggests that the genomic environment of the tumor cells can influence the action and efficacy of MK-2461.
Biochemical Analysis
Biochemical Properties
MK-2461 has shown to inhibit the phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It interacts with these kinases, suppressing their activity and thereby influencing the biochemical reactions they are involved in . The compound MK-2461 is also known to bind preferentially to activated c-Met, indicating a specific interaction with this activated form .
Cellular Effects
In tumor cells, MK-2461 effectively suppresses constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met . This leads to downstream effects on the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways . MK-2461 also inhibits hepatocyte growth factor/c-Met–dependent mitogenesis, migration, cell scatter, and tubulogenesis .
Molecular Mechanism
MK-2461 exerts its effects at the molecular level through several mechanisms. It inhibits the in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It is less potent as an inhibitor of c-Met autophosphorylation at the kinase activation loop . This suggests that MK-2461 may preferentially inhibit certain functions of c-Met, while allowing others to proceed .
Temporal Effects in Laboratory Settings
It is known that MK-2461 can effectively suppress c-Met signaling and tumor growth in a murine xenograft model of c-Met–dependent gastric cancer .
Dosage Effects in Animal Models
In animal models, a well-tolerated oral regimen of MK-2461 administered at 100 mg/kg twice daily effectively suppressed c-Met signaling and tumor growth
Preparation Methods
The synthesis of MK-2461 involves several steps, including the preparation of intermediates and the final coupling reaction. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
MK-2461 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MK-2461 can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Comparison with Similar Compounds
MK-2461 is unique in its ability to selectively inhibit the activated form of c-Met. Similar compounds include other c-Met inhibitors, such as crizotinib and cabozantinib, which also target the c-Met receptor but may have different selectivity profiles and mechanisms of action . MK-2461’s preferential binding to the activated form of c-Met distinguishes it from these other inhibitors .
Properties
IUPAC Name |
14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBLDKNWBUGRZ-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917879-39-1 | |
Record name | MK-2461 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917879391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-2461 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4200RD53XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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